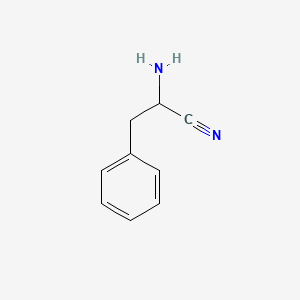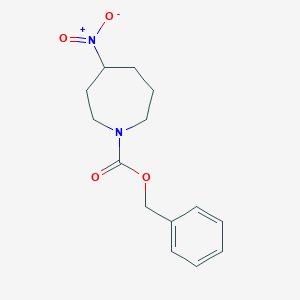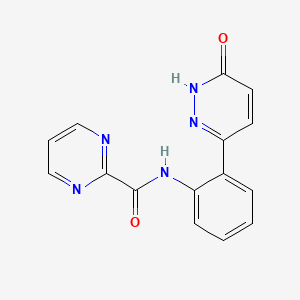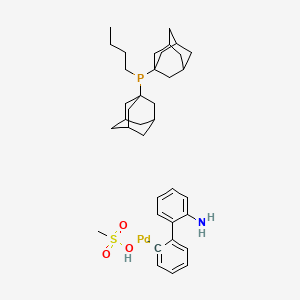
3-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of similar compounds often involves intricate processes such as intramolecular cyclization, reductive cyclization, and Buchwald-Hartwig cross-coupling reactions. These methods facilitate the construction of complex molecular architectures, including imidazolyl, thiophene, and benzamide functionalities (Shipilovskikh & Rubtsov, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of heterocyclic rings, such as imidazolyl and thiophene, which are essential for their chemical properties and reactivity. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation, providing detailed insights into the molecular conformation and electronic distribution (Glister, Jenkins, & Vaughan, 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds with imidazolyl and benzamide functionalities include nucleophilic substitution, electrophilic addition, and redox reactions. These reactions underline the compounds' reactivity towards various chemical agents, forming new bonds and molecular structures (Egli, Linden, & Heimgartner, 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular architecture. The presence of functional groups like imidazolyl and benzamide affects these properties, which can be analyzed through various spectroscopic and crystallographic techniques (Saeed, Erben, Abbas, & Flörke, 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are dictated by the compound's functional groups and molecular structure. Studies on similar compounds highlight the role of heteroatoms and pi-electron systems in determining these properties, influencing their behavior in chemical reactions (Patil et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Spectroscopic Analysis
- The chemical protonation-dissociation reactions of related imidazol compounds were studied, revealing their spectral characteristics and implications for natural photolytic degradation. The acid-base reactions of these compounds significantly influence their sorption on soils, indicating potential environmental interactions (Pintado, Montoya, & Mellado, 2009).
- A study on cis-dioxomolybdenum(VI) complexes with a thiosemicarbazidato ligand, similar in structure to the compound of interest, was conducted. These complexes demonstrated antioxidant activities, highlighting potential applications in free radical scavenging and related biomedical applications (Ceylan, Deniz, Kahraman, & Ulkuseven, 2015).
Biological and Medicinal Chemistry
- Research on related compounds has shown significant antimicrobial and antioxidant activities. These compounds have potential applications in addressing microbial infections and in protecting against oxidative stress (Sokmen et al., 2014), (Malhotra et al., 2013).
- Some derivatives of related compounds were synthesized and exhibited potent antimicrobial and hydrogen peroxide scavenging activities, indicating their potential utility in medical and environmental applications (Ashalatha et al., 2007).
Advanced Material Applications
- The development of water-soluble pyrene-adorned imidazolium salts, which are structurally related to the compound , exhibited multicolor solid-state fluorescence. These materials have potential applications in sensor technology and forensic science, particularly in the detection of latent fingerprints (Nirmala et al., 2021).
- The synthesis of iron(I) complexes supported by N-heterocyclic carbene ligands, related to the compound of interest, was studied. These complexes have potential applications in catalysis and material science due to their unique structural and electronic properties (Ouyang et al., 2015).
Eigenschaften
IUPAC Name |
3-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-18-7-5-11-21(15-18)27-23(30)17-32-25-26-13-14-29(25)22-12-6-8-19(16-22)24(31)28-20-9-3-2-4-10-20/h2-16H,17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGDFVDUQMSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2494667.png)


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)
![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B2494672.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)
